molecular formula C15H11BrFN3O2 B15055011 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B15055011
M. Wt: 364.17 g/mol
InChI Key: OGPVAWSSMIGLEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a brominated phenyl group and a 4-fluorobenzyl ether moiety. The 1,3,4-oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions, while the bromine atom and fluorinated benzyl group enhance lipophilicity and electronic effects, which are critical for target binding .

Properties

Molecular Formula

C15H11BrFN3O2

Molecular Weight

364.17 g/mol

IUPAC Name

5-[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C15H11BrFN3O2/c16-12-7-10(14-19-20-15(18)22-14)3-6-13(12)21-8-9-1-4-11(17)5-2-9/h1-7H,8H2,(H2,18,20)

InChI Key

OGPVAWSSMIGLEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C3=NN=C(O3)N)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the benzyl group.

    Oxadiazole Formation: The cyclization reaction to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or other parts of the molecule.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.

Scientific Research Applications

5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and pharmacological properties:

Compound Name Substituent Variations Key Properties/Activities Reference
Target Compound : 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine - 4-Fluorobenzyloxy group at phenyl position 4 High lipophilicity; predicted metabolic stability (based on oxadiazole core)
N-(4-Bromo-2-fluorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Pyridinyl substitution; bromo-2-fluorophenyl Anticancer activity (in vitro); IR and NMR data reported
5-(3-Bromo-4-((2-chlorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 2-Chlorobenzyloxy group Structural similarity; no direct activity data (used in crystallography studies)
5-(3-Bromo-4-((4-methylbenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine (CAS 469899-70-5) 4-Methylbenzyloxy group Enhanced lipophilicity; potential intermediate for anticancer agents
N-(4-Bromophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (4a) 3,4,5-Trimethoxyphenyl substitution Strong anticancer activity (GP = 72% inhibition); complies with Lipinski’s rule
5-(3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine 2-Chloro-4-fluorobenzyloxy group Higher halogen content; potential for improved target affinity

Pharmacological Activity

  • Anticancer Potential: Analogs like 4a () exhibit growth inhibition (GP = 72%) in cancer cell lines due to the trimethoxyphenyl group, which enhances DNA intercalation. The target compound’s bromo and fluorobenzyl groups may similarly disrupt cancer cell proliferation, though direct testing is required .
  • Lipinski’s Rule Compliance : Most analogs, including 4a , adhere to Lipinski’s criteria (molecular weight <500, logP <5), suggesting favorable oral bioavailability for the target compound .

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs like 5-(2-methylfuran-3-yl)-N-phenyl-1,3,4-oxadiazol-2-amine exhibit hydrogen-bonded dimers (N–H⋯N) and π-π stacking, which stabilize the crystal lattice. The target compound’s bromine and fluorine substituents may introduce steric effects, altering dihedral angles and packing efficiency .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Halogenated benzyl groups (e.g., 4-fluoro, 2-chloro) enhance target affinity in oxadiazole derivatives, making the target compound a strong candidate for anticancer studies .

Metabolic Stability : The 1,3,4-oxadiazole core resists enzymatic degradation, a feature shared across analogs .

Need for Further Testing : The target compound’s bromine and fluorobenzyl groups warrant in vitro evaluation to confirm its bioactivity profile.

Biological Activity

5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data tables.

The molecular formula of 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is C15H11BrFN3O2C_{15}H_{11}BrFN_3O_2, with a molecular weight of 364.17 g/mol. The structure features a bromine atom and a fluorobenzyl ether moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC15H11BrFN3O2C_{15}H_{11}BrFN_3O_2
Molecular Weight364.17 g/mol
CAS Number1706449-36-6

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. In particular, derivatives similar to 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine have shown effectiveness against various bacterial strains:

  • Antibacterial : Studies have reported minimum inhibitory concentrations (MICs) as low as 0.25–1 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity compared to standard treatments like vancomycin .
  • Antifungal : The oxadiazole derivatives have also demonstrated antifungal activity against several pathogenic fungi, although specific data for this compound is limited.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been well-documented. For instance:

  • Cell Proliferation Inhibition : Compounds similar to the target compound have shown significant inhibition of cell proliferation in various cancer cell lines. The mechanism often involves induction of apoptosis and disruption of cell cycle progression .
  • Molecular Mechanisms : Some studies suggest that these compounds may act through inhibition of specific kinases involved in cancer cell signaling pathways.

Anti-inflammatory Activity

1,3,4-Oxadiazole derivatives are also noted for their anti-inflammatory effects:

  • Cytokine Inhibition : Research has indicated that certain oxadiazole compounds can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) demonstrated that a series of oxadiazole derivatives exhibited strong antibacterial activity against Mycobacterium bovis BCG. The most active compounds were analyzed for their binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in bacteria .

Case Study 2: Anticancer Properties

A recent investigation into various oxadiazole derivatives revealed that compounds with similar structures to 5-(3-Bromo-4-((4-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine showed promising results in inhibiting tumor growth in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.